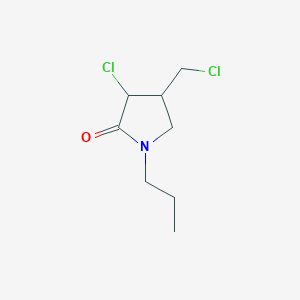
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one typically involves the reaction of 1-propylpyrrolidin-2-one with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chloro and chloromethyl groups under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chloro groups or to modify the pyrrolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-butylpyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
61213-12-5 |
|---|---|
Formule moléculaire |
C8H13Cl2NO |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
3-chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-2-3-11-5-6(4-9)7(10)8(11)12/h6-7H,2-5H2,1H3 |
Clé InChI |
BAZMDHDFQHPRSL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(C(C1=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


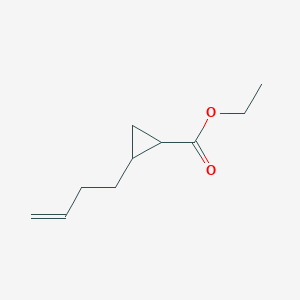
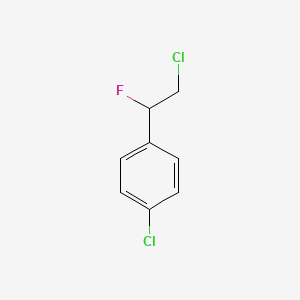
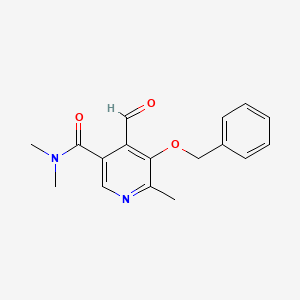
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
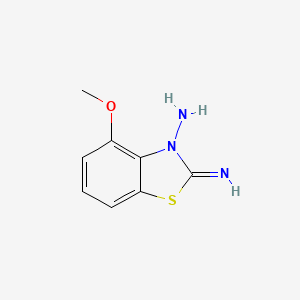
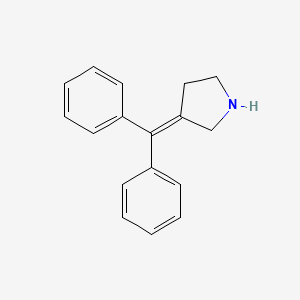
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
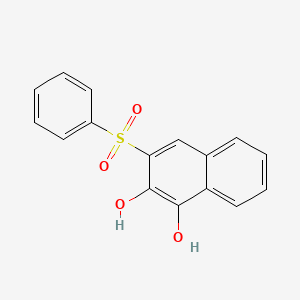
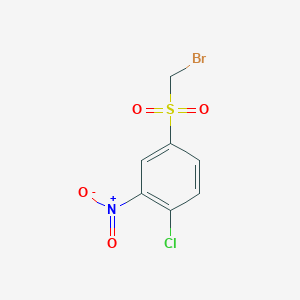

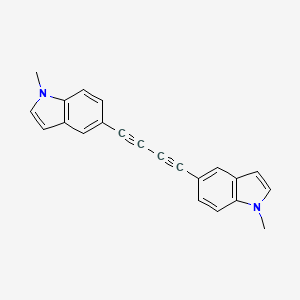
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

